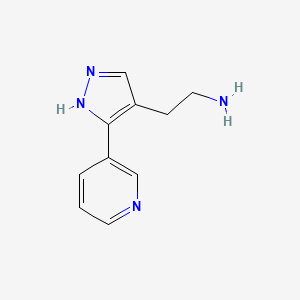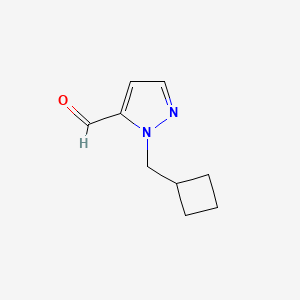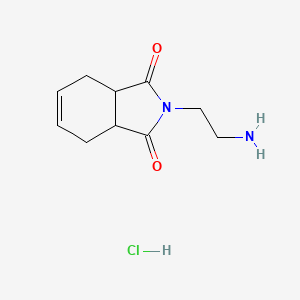![molecular formula C12H18N2O3S B1489354 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol CAS No. 1219957-10-4](/img/structure/B1489354.png)
1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of benzenesulfonamides, including derivatives related to 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol, have been synthesized and evaluated for their potential as membrane-bound phospholipase A2 inhibitors. These compounds have shown significant promise in inhibiting arachidonic acid liberation from rabbit heart membranes, with some demonstrating potent in vitro activity and substantial reduction in myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).
Spectral Analysis and Biological Evaluation
In the realm of 1,3,4-Oxadiazole compounds, derivatives have been synthesized for biological activity evaluations. These compounds, closely related to the structure , have been analyzed through spectral techniques and screened for enzyme inhibition, revealing insights into their potential therapeutic applications (Khalid et al., 2016).
Anticancer Applications
Propanamide derivatives containing the this compound structure have been synthesized and evaluated as potential anticancer agents. These compounds have shown promising results in vitro, suggesting their utility in cancer treatment. The structural modifications and biological evaluations have highlighted their significance in the development of new therapeutic agents (Rehman et al., 2018).
Antimicrobial Activity
The antimicrobial potential of N-substituted derivatives of oxadiazole compounds, structurally related to this compound, has been explored. These compounds have been synthesized and tested against various bacterial strains, showing moderate to significant activity. This research opens avenues for the development of new antimicrobial agents (Khalid et al., 2016).
Serotonin Receptor Agonism
Benzamide derivatives with a structure incorporating elements of this compound have been synthesized and evaluated as serotonin 4 receptor agonists. These compounds have shown potential in enhancing gastrointestinal motility, indicating their utility in the development of treatments for gastrointestinal disorders (Sonda et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by binding to it . This binding inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostanoids, which are mediators of inflammation. As a result, the compound can reduce inflammation and associated pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostanoids. By inhibiting COX-2, this compound prevents this conversion, reducing the production of prostanoids and thereby decreasing inflammation.
Pharmacokinetics
The compound’s effectiveness against inflammation suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The primary result of the action of this compound is a reduction in inflammation . By inhibiting COX-2, the compound decreases the production of prostanoids, which are mediators of inflammation. This leads to a decrease in inflammation and associated pain.
Análisis Bioquímico
Biochemical Properties
1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory genes in macrophages, leading to reduced production of inflammatory cytokines . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as COX-2, leading to enzyme inhibition . This binding interaction prevents the enzyme from catalyzing its substrate, resulting in decreased production of inflammatory mediators. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses . Its stability and degradation products should be carefully monitored to ensure consistent results in experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(3-amino-4-methylsulfonylphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-18(16,17)12-3-2-9(8-11(12)13)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUBGUCGSALUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226475 | |
| Record name | 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219957-10-4 | |
| Record name | 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




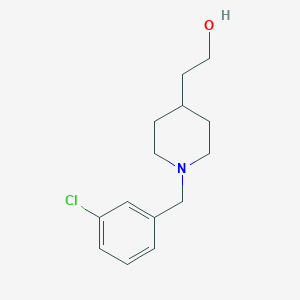
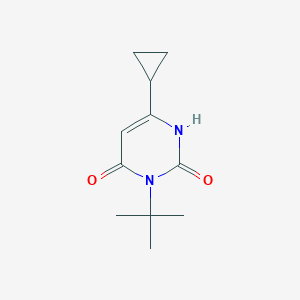
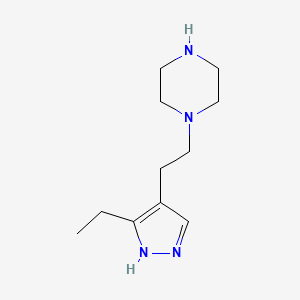
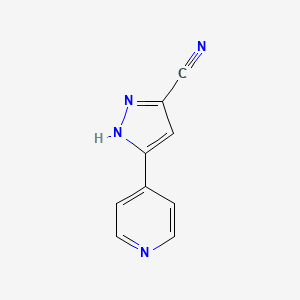
![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)

amine](/img/structure/B1489286.png)

